![molecular formula C12H8O2 B3031632 naphtho[1,2-b]furan-3(2H)-one CAS No. 58645-78-6](/img/structure/B3031632.png)
naphtho[1,2-b]furan-3(2H)-one
Overview
Description
Naphtho[1,2-b]furan-3(2H)-one is a chemical compound that belongs to the class of organic compounds known as naphthofurans. It is characterized by a fused two-ring system consisting of a naphthalene ring and a furan ring. The compound has attracted interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry.
Synthesis Analysis
Several methods have been developed for the synthesis of naphtho[1,2-b]furan derivatives. One approach involves a platinum-catalyzed tandem reaction that induces a cycloisomerization of allenyl ketone, followed by a 6pi-electrocyclization-type reaction of carbene intermediate, which is an effective method for constructing naphtho[1,2-b]furan structures . Another method utilizes a pseudo-four-component domino reaction catalyzed by a recyclable nanocatalyst, which is a convenient and unique process for creating derivatives of naphtho[2,1-b]furan-2(1H)-one . Additionally, a reverse hydrogenolysis process catalyzed by Pd/C has been developed for the synthesis of naphtho[2,3-b]furan-4,9-diones . A NaH/Ac2O-mediated dearylacetylative dimerization of 2-arylacetyl-1-naphthols has also been reported for synthesizing naphtho[1,2-b]furan-3-ones .
Molecular Structure Analysis
The molecular structure of this compound derivatives can be elucidated using spectroscopic methods such as X-ray crystallography. For example, the regiochemistry of linear naphtho[2,3-b]-furan-4,9-dione derivatives synthesized via a three-component condensation reaction has been determined by X-ray determination .
Chemical Reactions Analysis
Naphtho[1,2-b]furan derivatives can undergo various chemical reactions. Electrophilic substitution reactions have been performed on 4,5-dihydro-3H-naphtho[1,8-bc]furans, leading to the formation of 2-substituted derivatives . Ceric ammonium nitrate-catalyzed formal [3 + 2] cycloaddition of 1,4-naphthoquinones to olefins has been used to synthesize diverse dihydronaphtho[1,2-b]furans . Furthermore, 1,2-dihydronaphtho[2,1-b]furans have been synthesized from 2-naphthols and ethyl 2,3-dibromopropanoate in a straightforward one-step process .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives can vary depending on the substituents and functional groups present in the molecule. These properties are crucial for determining the compound's suitability for specific applications, such as in the development of dyes or pharmaceuticals. For instance, novel naphtho[2,3-f]quinoxaline-2,7,12(1H)-trione and anthra-9,10-quinone dyes have been synthesized from furan-2,3-diones, showcasing the versatility of naphthofuran derivatives .
Applications in Medicinal Chemistry
Naphtho[1,2-b]furan derivatives have been explored for their potential biological activities. A series of 1,3,4-oxadiazoles linked to naphtho[2,1-b]furan have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. These studies have involved the condensation of naphtho[2,1-b]furan-2-carboxyhydrazide with different aromatic aldehydes, followed by cyclization to yield various oxadiazole derivatives . The biological activities of these compounds highlight the significance of naphtho[1,2-b]furan derivatives in the development of new therapeutic agents.
Scientific Research Applications
Synthesis and Derivatives
- Naphtho[1,2-b]furans have been synthesized using various methods, emphasizing their structural and functional diversity. An example is the efficient and direct synthesis of naphtho[1,2-b]furans under solvent-free conditions, highlighting their potential in green chemistry applications (Adib, Mahdavi, Bagherzadeh, & Bijanzadeh, 2009).
Chemical Properties and Reactions
- Naphtho[1,2-b]furan derivatives exhibit interesting chemical properties, such as undergoing various electrophilic substitution reactions and hydrogenation processes, which can be crucial for their application in synthetic chemistry (Horaguchi & Abe, 1978).
Potential Biological Activities
- Some derivatives of naphtho[1,2-b]furan, such as oxadiazoles and pyrazoles, have been studied for their antimicrobial and anti-inflammatory activities, suggesting their potential use in medicinal chemistry (Ravindra, Vagdevi, Vaidya, & Padmashali, 2006).
Catalytic Applications
- Naphtho[1,2-b]furan derivatives have been used in various catalytic processes. For example, a novel platinum-catalyzed tandem reaction efficiently synthesizes naphtho[1,2-b]furan, demonstrating the compound's role in catalysis and synthetic methodologies (Wei, Zhai, & Xu, 2009).
Natural Occurrence and Extraction
- Naphtho[1,2-b]furans have also been isolated from natural sources, such as the leaves of Cassia fistula, indicating their presence in various plants and the potential for natural product research (Wang, Tang, Mu, Kou, & He, 2013).
Future Directions
Mechanism of Action
Target of Action
Naphtho[1,2-b]furan-3(2H)-one (NFD) primarily targets the hepatocyte growth factor (HGF) and its receptor c-Met . HGF is a protein that stimulates cell growth, cell motility, and morphogenesis by activating a tyrosine kinase signaling cascade after binding to the proto-oncogenic c-Met receptor .
Mode of Action
NFD interacts with its targets by inhibiting the phosphorylation of c-Met and the downstream activation of phosphatidylinositol 3-kinase (PI3K) and Akt . This interaction results in a concentration-dependent inhibition of HGF-promoted cell migration and invasion .
Biochemical Pathways
NFD affects the HGF/c-Met-mediated PI3K/Akt and NF-κB signalling pathways . The inhibition of these pathways leads to the suppression of the nuclear translocation of nuclear factor (NF)-κB and the activity of matrix metalloproteinase (MMP)-9 . These biochemical changes result in the downregulation of pro-survival proteins and the upregulation of pro-apoptotic proteins .
Pharmacokinetics
It’s known that the compound exhibits good plasma stability and solubility . After oral administration, the bioavailability of similar compounds was found to be around 44.22% , suggesting that NFD might have similar ADME properties.
Result of Action
The molecular and cellular effects of NFD’s action include the inhibition of cell migration and invasion, as well as the induction of apoptosis . This is achieved through the downregulation of MMP-9 expression and the upregulation of pro-apoptotic proteins .
properties
IUPAC Name |
benzo[g][1]benzofuran-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O2/c13-11-7-14-12-9-4-2-1-3-8(9)5-6-10(11)12/h1-6H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQCVZQASJMVEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362988 | |
Record name | naphtho[1,2-b]furan-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50362988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
58645-78-6 | |
Record name | naphtho[1,2-b]furan-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50362988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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